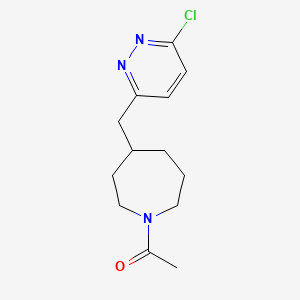

1-(4-((6-Chloropyridazin-3-yl)methyl)azepan-1-yl)ethanone

CAS No.: 1316227-50-5

Cat. No.: VC2707203

Molecular Formula: C13H18ClN3O

Molecular Weight: 267.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1316227-50-5 |

|---|---|

| Molecular Formula | C13H18ClN3O |

| Molecular Weight | 267.75 g/mol |

| IUPAC Name | 1-[4-[(6-chloropyridazin-3-yl)methyl]azepan-1-yl]ethanone |

| Standard InChI | InChI=1S/C13H18ClN3O/c1-10(18)17-7-2-3-11(6-8-17)9-12-4-5-13(14)16-15-12/h4-5,11H,2-3,6-9H2,1H3 |

| Standard InChI Key | GIBZSPFHAOLOIH-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCCC(CC1)CC2=NN=C(C=C2)Cl |

| Canonical SMILES | CC(=O)N1CCCC(CC1)CC2=NN=C(C=C2)Cl |

Introduction

1-(4-((6-Chloropyridazin-3-yl)methyl)azepan-1-yl)ethanone is a synthetic organic compound with significant interest in medicinal chemistry. It features a complex structure that includes a chloropyridazine moiety and an azepane ring, contributing to its potential biological activity. The compound is classified as an amine derivative due to the presence of the azepane ring and is considered a potential pharmacological agent.

Synthesis Steps:

-

Formation of Azepane Ring: This step often involves the use of appropriate precursors and conditions to form the seven-membered ring.

-

Introduction of Chloropyridazine Moiety: This involves attaching the chloropyridazine group to the azepane ring, typically through a suitable coupling reaction.

-

Introduction of Ethanone Group: The final step involves adding the ethanone moiety to complete the compound.

Chemical Reactions:

-

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

-

Nucleophilic Addition: The carbonyl group in the ethanone moiety can undergo nucleophilic addition reactions.

Biological Activity and Potential Applications

The biological activity of 1-(4-((6-Chloropyridazin-3-yl)methyl)azepan-1-yl)ethanone is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors. The chloropyridazine moiety suggests potential inhibition of certain pathways, possibly related to neurotransmitter systems or cellular signaling pathways. This compound is of interest in drug discovery programs targeting various diseases, particularly those influenced by neurotransmitter systems.

Potential Applications:

-

Neurotransmitter System Modulation: The compound may interact with neurotransmitter systems, making it a candidate for neurological disorders.

-

Cellular Signaling Pathways: Its potential to modulate cellular signaling pathways suggests applications in treating conditions related to these pathways.

Analytical Techniques for Characterization

Characterization of 1-(4-((6-Chloropyridazin-3-yl)methyl)azepan-1-yl)ethanone typically involves advanced analytical techniques to confirm its structure and purity. Common methods include:

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure.

-

Mass Spectrometry (MS): Employed to confirm the molecular weight and purity.

Comparison with Related Compounds

Compounds with similar structures, such as 4-((6-Chloropyridazin-3-yl)methyl)-1-(methylsulfonyl)azepane, also feature chloropyridazine and azepane moieties but differ in their functional groups. These compounds are researched for their potential in treating metabolic disorders and other conditions.

Comparison Table:

| Compound | Molecular Formula | Potential Applications |

|---|---|---|

| 1-(4-((6-Chloropyridazin-3-yl)methyl)azepan-1-yl)ethanone | C13H18ClN3O | Neurotransmitter system modulation, cellular signaling pathways |

| 4-((6-Chloropyridazin-3-yl)methyl)-1-(methylsulfonyl)azepane | Not specified | Metabolic disorders, diabetes management |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume